Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2,3-dimethylphenoxyacetyl substituent at the 2-amino position and a methyl group at the 4-position of the thiazole ring.
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZSNMDAVRQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Calculated based on molecular formula C₁₈H₂₀N₂O₄S.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Chlorinated derivatives (e.g., 4-chlorophenoxy, 3,4-dichlorophenyl) exhibit stronger electronegativity, which may enhance target binding but reduce solubility . The 2,3-dimethylphenoxy group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility.
Biological Activity Correlations: The 4-chlorobenzylamino group in BAC is critical for hypoglycemic activity, suggesting that arylalkylamino substituents may optimize interactions with metabolic targets . TEI-6720’s 4-hydroxyphenyl group contributes to hydrogen bonding, a feature absent in the target compound but vital for xanthine oxidase inhibition .
Synthetic Feasibility :
- Acetylation reactions (e.g., with acetic anhydride) yield intermediates in ~74% efficiency, but the introduction of bulkier substituents (e.g., dichlorophenyl) may require optimized conditions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The ethyl ester group in all analogues enhances membrane permeability. However, the 2,3-dimethylphenoxyacetyl group may offer a better logP profile than highly chlorinated derivatives, which risk excessive hydrophobicity.
- Metabolic Stability: Trifluoromethyl and dichlorophenyl groups (e.g., in and ) are known to resist oxidative metabolism, whereas the target compound’s dimethylphenoxy group may undergo faster hepatic clearance .
Biological Activity
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, a phenoxy group, and an ester functional group. The unique arrangement of these functional groups contributes to its biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.42 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The mechanisms may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can alter receptor signaling pathways, affecting cellular responses.
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent against various pathogens.
- Case Study: A study indicated that similar thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.
Antitumor Activity
The compound has also been investigated for its anticancer properties. Thiazoles are known for their ability to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings: In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound showed an IC50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Moderate Antitumor | 15.0 |
| Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | High Antimicrobial | 10.0 |
The presence of the 2,3-dimethylphenoxy group in this compound enhances its biological activity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
